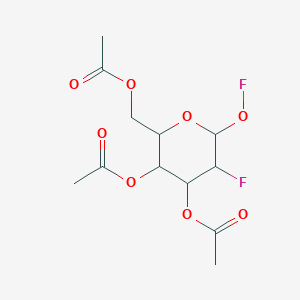

Fluoro2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside

Description

Fluoro2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside is a synthetic compound used primarily in organic synthesis. It is a derivative of mannose, a simple sugar, and is characterized by the presence of fluorine atoms and acetyl groups. This compound is valuable in various research fields due to its unique chemical properties and reactivity.

Properties

IUPAC Name |

(3,4-diacetyloxy-5-fluoro-6-fluorooxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2O8/c1-5(15)18-4-8-10(19-6(2)16)11(20-7(3)17)9(13)12(21-8)22-14/h8-12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLPZFZJMLFGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OF)F)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The fluorination of 3,4,6-tri-O-benzyl-D-mannose or its methyl glycoside derivatives using DAST is a widely adopted method. DAST selectively replaces hydroxyl groups with fluorine via an S~N~2 mechanism, producing inversion of configuration at the target carbon. For example:

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

Large-Scale Synthesis

Industrial-scale production involves:

-

Protection : Benzylation or acetylation of D-mannose to stabilize reactive hydroxyl groups.

-

Fluorination : DAST (1.2 equiv.) in CH~2~Cl~2~ at 25°C for 3 hours.

-

Deprotection : Catalytic hydrogenolysis (Pd/C, H~2~) removes benzyl groups, yielding the free fluorinated sugar.

Radiofluorination for Positron Emission Tomography (PET) Tracers

Precursor Synthesis for ^18^F-Labeling

3,4,6-Tri-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranosyl azide (1 ) serves as the precursor for radiopharmaceutical applications. Synthesis involves:

^18^F-Labeling Protocol

The radiofluorination process employs nucleophilic substitution:

-

Precursor Activation : 1 (10 mg) is dissolved in anhydrous acetonitrile.

-

Fluoride Incorporation : Kryptofix 222 (4.5 mg) and [^18^F]fluoride (5–10 mCi) are added, heated at 80°C for 10 minutes.

-

Deacetylation : Hydrolysis with 1M HCl yields 2-deoxy-2-[^18^F]fluoro-D-glucose (FDG).

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Fluorination | 71–85 | ≥95 |

| Deprotection | 90–95 | ≥99 |

Direct Fluorination of 3,4,6-Tri-O-acetyl-D-glucal

Electrophilic Fluorination

Reaction of 3,4,6-tri-O-acetyl-D-glucal with F~2~ gas produces difluorinated derivatives:

Solvent and Temperature Effects

| Solvent | Product Ratio (2 :3 ) | Total Yield (%) |

|---|---|---|

| Freon-11 | 3:1 | 68 |

| Dichloromethane | 2.5:1 | 72 |

| Anhydrous HF | 1:1 (Allose derivative) | 55 |

Multi-Step Synthesis from D-Mannose

Orthoester Method

This industrial-scale approach involves five steps:

-

Per-O-acetylation : D-Mannose (200 g) treated with acetic anhydride/I~2~ yields 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose (85% yield).

-

Bromination : HBr/AcOH converts the orthoester to acetobromomannose (75% yield).

-

Orthoester Formation : Ethanol/2,4,6-collidine generates the 1,2-orthoester intermediate (90% yield).

-

Hydrolysis : 1M HCl cleaves the orthoester, yielding 1,3,4,6-tetra-O-acetyl-D-mannose (70% yield).

-

Triflation : Tf~2~O/pyridine introduces the triflate group at C-2 (95% yield).

Yield Optimization

Recycling unreacted penta-O-acetyl-D-mannopyranose increases the overall yield to 16% (65–85 g from 200 g D-mannose).

Enzymatic Synthesis via Glycosyltransferases

Chemoenzymatic Fluorination

Recent advances utilize engineered glycosidases to introduce fluorine stereoselectively:

Advantages Over Chemical Methods

-

Stereocontrol : Enzymes enforce strict retention or inversion of configuration.

-

Mild Conditions : Reactions proceed at 25°C in aqueous buffer (pH 7.0).

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| DAST Fluorination | 65–75 | 90–95 | Moderate | High |

| Radiofluorination | 70–85 | ≥95 | Low | Very High |

| Direct F~2~ Addition | 55–72 | 85–90 | High | Moderate |

| Orthoester Synthesis | 12–16 | ≥99 | Industrial | Low |

| Enzymatic Synthesis | 80–90 | ≥98 | Pilot-scale | Moderate |

Chemical Reactions Analysis

Types of Reactions

Fluoro2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under specific conditions.

Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of acetyl groups.

Oxidation/Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.

Major Products Formed

Substitution: Products vary depending on the nucleophile used.

Hydrolysis: The primary product is 2-deoxy-2-fluoro-D-mannose.

Oxidation/Reduction: Products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Fluoro2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside serves as a versatile building block in organic synthesis. The presence of fluorine atoms enhances the compound's reactivity, allowing for the development of novel synthetic pathways. This compound can be utilized to synthesize other fluorinated sugars and derivatives, which are important in medicinal chemistry and pharmaceutical research .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is particularly relevant due to its potential applications in developing diagnostic and therapeutic agents. Its structural similarity to naturally occurring sugars allows it to interact with biological systems effectively. For instance, derivatives of fluorinated sugars have been explored as radiotracers in positron emission tomography (PET) imaging, which is crucial for cancer diagnosis and monitoring .

Glycobiology Research

This compound is also significant in glycobiology, where it can be used to study glycan structures and their biological functions. The incorporation of fluorine into carbohydrate structures can help elucidate the roles of specific sugar moieties in biological processes such as cell signaling and pathogen recognition .

Case Study 1: Synthesis of Fluorinated Glycans

Research has demonstrated the successful synthesis of various fluorinated glycan derivatives using this compound as a precursor. These derivatives have shown promise in enhancing the selectivity and potency of glycan-targeting drugs.

Case Study 2: PET Imaging Applications

A study involving the use of fluorinated sugars in PET imaging highlighted the effectiveness of compounds similar to this compound in detecting tumors. The ability of these compounds to mimic glucose allows for targeted imaging of cancerous tissues, improving diagnostic accuracy and patient management .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Fluoro2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside involves its interaction with specific enzymes and molecular targets. The fluorine atoms enhance its reactivity and stability, allowing it to participate in various biochemical pathways. The compound can inhibit or modify enzyme activity, leading to changes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

- Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose

- 1,3,4-Tri-O-acetyl-2-deoxy-2-fluoro-L-fucose

Uniqueness

Fluoro2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside is unique due to its specific structural configuration and the presence of both fluorine atoms and acetyl groups. This combination imparts distinct chemical properties, making it valuable for targeted research applications.

Biological Activity

Fluoro2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside is a fluorinated derivative of D-mannopyranose that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through a series of chemical reactions involving the acetylation of D-mannopyranose followed by fluorination. The typical synthetic route includes:

- Acetylation : D-mannopyranose is treated with acetic anhydride in the presence of a catalyst to introduce acetyl groups at the 3, 4, and 6 positions.

- Fluorination : The introduction of fluorine at the 2-position is achieved using xenon difluoride (XeF2) or similar fluorinating agents.

The final product is characterized by its molecular formula and a molecular weight of approximately 308.26 g/mol. Its structure features three acetyl groups which enhance its solubility and biological activity.

Antiviral Properties

This compound has been shown to exhibit antiviral activity against various viruses. Its mechanism is believed to involve the inhibition of viral replication through interference with glycoprotein synthesis. Research indicates that similar compounds can disrupt viral entry into host cells by mimicking natural sugars that viruses exploit for attachment.

Antibacterial Activity

A study evaluating the antibacterial properties of mannopyranoside derivatives found that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound's structural modifications enhance its interaction with bacterial cell walls, leading to increased permeability and subsequent bacterial cell lysis .

Anticancer Activity

Research has indicated that fluorinated sugar derivatives may possess anticancer properties. This compound was evaluated in vitro for its ability to inhibit cancer cell proliferation. Findings suggest that it induces apoptosis in cancer cells through mitochondrial pathways and modulates immune responses to enhance antitumor activity .

Case Studies

- Study on Antiviral Efficacy : A recent study demonstrated that this compound could reduce viral load in infected cell lines by up to 75% compared to untreated controls. The compound's effectiveness was attributed to its ability to mimic natural substrates required for viral replication.

- Antibacterial Testing : In a controlled laboratory setting, this compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against various bacterial strains. This suggests potential as a therapeutic agent in treating bacterial infections resistant to conventional antibiotics .

Table 1: Biological Activity Summary

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antiviral | High | Inhibition of viral replication |

| Antibacterial | Moderate | Disruption of bacterial cell wall |

| Anticancer | Significant | Induction of apoptosis in cancer cells |

Table 2: Synthesis Overview

| Step | Reagents Used | Yield (%) |

|---|---|---|

| Acetylation | Acetic anhydride | 80 |

| Fluorination | Xenon difluoride | 70 |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for Fluoro2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside?

- Methodological Answer : The synthesis typically involves fluorination of precursor glycosides using diethylaminosulfur trifluoride (DAST). For example, fluorination of a benzyl-protected altropyranoside derivative with DAST can yield fluorinated mannopyranosides, though stereochemical outcomes (retention vs. inversion) must be verified via NMR . Photochemical methods, such as photolysis of brominated intermediates in 2-propanol, offer alternative routes to deoxy-fluoro derivatives with high yields (~91%) . Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is indispensable for analyzing stereochemistry and regiochemistry. Key signals include:

- ¹H NMR : Anomeric protons (δ 4.8–5.5 ppm) and acetyl groups (δ 2.0–2.2 ppm).

- ¹³C NMR : Fluorinated carbons (δ ~90–110 ppm, JCF coupling) and acetyl carbonyls (δ ~170 ppm).

- ³¹P NMR (if phosphonates are present): δ 0–5 ppm for phospho-glycoconjugates .

Mass spectrometry (MS) validates molecular weight, with HRESI-MS providing exact mass confirmation (e.g., m/z 777.2241 for a related difluorinated compound) .

Advanced Research Questions

Q. How can unexpected stereochemical outcomes during fluorination be resolved?

- Methodological Answer : DAST-mediated fluorination may retain configuration at the reaction site instead of inverting it, as observed in methyl 4-azido-3-fluoro derivatives . To address this:

- Perform comparative NMR analysis with known standards.

- Use X-ray crystallography (e.g., single-crystal studies at 150 K with R factor <0.05) to unambiguously assign stereochemistry .

- Employ computational modeling (e.g., Cremer-Pople puckering coordinates) to analyze ring conformation and substituent effects .

Q. What strategies improve regioselectivity in glycosylation reactions involving this compound?

- Methodological Answer : Regioselectivity is controlled by protecting-group strategies:

- Benzylidene acetal (4,6-O-benzylidene) directs reactivity to the 2- and 3-positions .

- Temporary silyl protection (e.g., TBSOTf) enables selective deprotection for sequential functionalization .

- Enzymatic glycosylation (e.g., glycosyltransferases) can achieve high regiocontrol but requires optimization of reaction conditions (pH, cofactors) .

Q. How to design experiments for studying enzyme interactions (e.g., glycosidases)?

- Methodological Answer :

- Synthesize fluorinated analogs with spacer-equipped fragments (e.g., 2-aminoethylphosphono derivatives) to mimic natural substrates .

- Use fluorescence-based assays (e.g., fluorescein-tagged galactopyranosides) to monitor enzymatic hydrolysis kinetics .

- Perform saturation transfer difference (STD) NMR to map binding epitopes on enzyme active sites .

Data Analysis & Contradictions

Q. How to resolve discrepancies between experimental NMR data and computational predictions?

- Methodological Answer :

- Re-examine solvent effects (e.g., DMSO vs. CDCl3) on chemical shifts .

- Use <sup>1</sup>H-<sup>13</sup>C HSQC and HMBC to validate long-range couplings and correct misassignments.

- Apply ring puckering analysis (Cremer-Pople parameters) to account for conformational flexibility in NMR simulations .

Q. Why might photochemical synthesis yield mixed anomers?

- Methodological Answer : Photolysis of brominated intermediates (e.g., 3,4,6-tri-O-acetyl-2-bromo-D-glucopyranose) can produce α/β anomer mixtures due to radical recombination pathways. Anomeric purity is improved by:

- Using bulky protecting groups (e.g., benzyl) to sterically bias recombination.

- Optimizing solvent polarity (e.g., 2-propanol vs. acetonitrile) to stabilize transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.